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molecular formula C9H10N2 B8438993 3-Pyridinecarbonitrile, 2-ethyl-6-methyl-

3-Pyridinecarbonitrile, 2-ethyl-6-methyl-

Cat. No. B8438993
M. Wt: 146.19 g/mol
InChI Key: RHPFWXJLVQVIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312209B2

Procedure details

Compound 386B was prepared from 386A by a route analogous to that used for the preparation of 384B. HPLC retention time=1.18 min. (Condition A), M+=147.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH:10]=[CH2:11])[N:3]=1.C(C1C=CC(C#N)=CN=1)C>>[CH2:10]([C:4]1[N:3]=[C:2]([CH3:1])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=C(C#N)C=C1)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C#N)C=CC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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